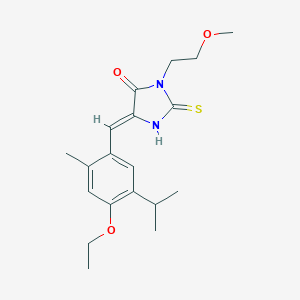
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, also known as EIT or EIT-3MeO, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. The inhibition of these enzymes and proteins leads to the observed anti-inflammatory and anti-cancer effects of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO.
Biochemical and Physiological Effects:
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO in lab experiments is its ability to exhibit multiple therapeutic effects, such as anti-inflammatory and anti-cancer properties. This makes it a versatile compound for studying various diseases and disorders. However, one limitation is that the synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is a complex process that requires expertise in organic chemistry. This may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO. One direction is to further investigate its potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in treating bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO and its effects on the body.
In conclusion, 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is a novel compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method is complex, but its versatility in exhibiting multiple therapeutic effects makes it a valuable compound for studying various diseases and disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is synthesized through a multi-step process involving the reaction of 2-methoxyethylamine with 2-mercapto-4-imidazolidinone, followed by the reaction of the resulting compound with 4-ethoxy-5-isopropyl-2-methylbenzaldehyde. The final product is obtained through recrystallization and purification. The synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C19H26N2O3S |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O3S/c1-6-24-17-9-13(4)14(10-15(17)12(2)3)11-16-18(22)21(7-8-23-5)19(25)20-16/h9-12H,6-8H2,1-5H3,(H,20,25)/b16-11- |
Clave InChI |
PTWSDHBWOUCAKY-WJDWOHSUSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)N2)CCOC)C(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)CCOC)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)CCOC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-5-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305567.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305569.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305571.png)
![Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305572.png)
![N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305573.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)